Calcium phenylglyoxylate

Catalog No.
S13139052
CAS No.
52009-50-4
M.F
C16H10CaO6
M. Wt
338.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium phenylglyoxylate

CAS Number

52009-50-4

Product Name

Calcium phenylglyoxylate

IUPAC Name

calcium;2-oxo-2-phenylacetate

Molecular Formula

C16H10CaO6

Molecular Weight

338.32 g/mol

InChI

InChI=1S/2C8H6O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5H,(H,10,11);/q;;+2/p-2

InChI Key

ANCMHDZMDGOGAX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)[O-].C1=CC=C(C=C1)C(=O)C(=O)[O-].[Ca+2]

Calcium phenylglyoxylate is an organic compound with the chemical formula C16H10CaO6C_{16}H_{10}CaO_6. It is a calcium salt derived from phenylglyoxylic acid, which is a member of the glyoxylate family. This compound features a calcium ion coordinated with two phenylglyoxylate anions, making it unique among similar compounds due to its dual coordination and potential applications in various fields, including pharmaceuticals and materials science.

Typical of carboxylic acid derivatives. Some notable reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of phenylacetaldehyde.
  • Redox Reactions: It can act as a reducing agent in various organic transformations, especially when subjected to strong oxidizing agents.

These reactions highlight its versatility in organic synthesis and potential for further functionalization.

Research indicates that calcium phenylglyoxylate exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. The compound's structure allows it to interact with biological membranes, potentially leading to cell membrane disruption in certain pathogens. Additionally, its derivatives are being explored for their roles in metabolic pathways, particularly those involving oxidative phosphorylation, which is crucial for ATP production in cells .

Several methods exist for synthesizing calcium phenylglyoxylate:

  • Direct Neutralization: Combining phenylglyoxylic acid with calcium carbonate or calcium hydroxide in aqueous solution results in the formation of calcium phenylglyoxylate.
  • Esterification Reaction: Phenylglyoxylic acid can be reacted with calcium alkoxide under controlled conditions to yield the corresponding calcium salt.
  • Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact by utilizing solid-state reactions.

These methods provide a variety of pathways for producing calcium phenylglyoxylate efficiently.

Calcium phenylglyoxylate has several applications across different sectors:

  • Pharmaceuticals: Utilized as an intermediate in drug synthesis and as a potential therapeutic agent due to its biological properties.
  • Agriculture: Investigated for use as a plant growth regulator or pesticide due to its antimicrobial properties.
  • Materials Science: Employed in the development of novel materials, including polymers and coatings that require enhanced durability and resistance to degradation.

Interaction studies have shown that calcium phenylglyoxylate can form complexes with various metal ions, influencing its solubility and reactivity. These interactions can modify its biological activity, enhancing or diminishing its efficacy depending on the context. Furthermore, studies indicate potential synergistic effects when combined with other compounds, paving the way for novel formulations in therapeutic applications .

Calcium phenylglyoxylate shares similarities with other compounds such as:

CompoundFormulaUnique Features
Calcium acetateC4H6CaO4C_4H_6CaO_4Commonly used as a food additive
Calcium salicylateC15H10CaO5C_15H_{10}CaO_5Exhibits anti-inflammatory properties
Calcium benzoateC14H10CaO4C_{14}H_{10}CaO_4Used as a preservative

Uniqueness: Calcium phenylglyoxylate is distinct due to its dual coordination with phenylglyoxylate anions and its specific biological activities not commonly found in other calcium salts. Its potential applications in both medicinal chemistry and material sciences further differentiate it from similar compounds.

Calcium phenylglyoxylate is systematically identified as the calcium salt of phenylglyoxylic acid. Its IUPAC name is calcium 2-oxo-2-phenylacetate, reflecting the substitution of the carboxylic acid hydrogen in phenylglyoxylic acid with a calcium ion. The compound’s molecular formula, Ca(C₈H₅O₃)₂, arises from the coordination of one calcium cation (Ca²⁺) with two phenylglyoxylate anions. The phenylglyoxylate anion itself features a benzoyl group (-C₆H₅) bonded to a ketone (-C=O) and a carboxylate (-COO⁻) moiety, as represented by the SMILES notation C1=CC=C(C=C1)C(=O)C(=O)[O-].

The compound is registered under CAS 52009-50-4 and is structurally related to other phenylglyoxylate salts, such as sodium (CAS 43165-51-1) and potassium (CAS 63468-90-6) variants. These salts share the same anion but differ in cation coordination, which influences their solubility and stability. For instance, calcium’s divalent charge enhances lattice energy, often resulting in lower aqueous solubility compared to monovalent salts.

Historical Context of Discovery and Early Research

The synthesis of calcium phenylglyoxylate is intertwined with advancements in glyoxylic acid derivatives. Early research in the mid-20th century focused on hydrolysis and alcoholysis reactions of phenylglyoxylonitrile (C₆H₅COCN), a precursor to phenylglyoxylic acid and its salts. For example, hydration of phenylglyoxylonitrile with dilute sulfuric acid yielded phenylglyoxylic acid amide, which was subsequently converted to esters or salts through alcoholysis or neutralization. Calcium phenylglyoxylate likely emerged as a byproduct or intermediate in these processes, though specific historical records of its isolation are sparse.

In the 1970s, phenylglyoxylate salts gained attention in metabolic studies. The anion was identified as a human xenobiotic metabolite, particularly in styrene-exposed individuals, where it forms via the oxidation of mandelic acid. This discovery underscored its biological relevance and spurred interest in its coordination chemistry.

Significance in Coordination Chemistry and Industrial Chemistry

Calcium phenylglyoxylate exemplifies the interplay between carboxylate and ketone groups in metal-ligand interactions. The phenylglyoxylate anion acts as a bidentate ligand, coordinating to calcium via the carboxylate oxygen and the ketone oxygen. This coordination stabilizes the metal center and influences reactivity, making it a model compound for studying alkaline earth metal complexes.

Industrially, calcium phenylglyoxylate serves as a precursor in organic synthesis. For instance, it is implicated in the production of L-phenylglycine (L-phg), a non-proteinogenic amino acid used in antibiotics like virginiamycin and taxol. Microbial pathways employing engineered Escherichia coli strains convert phenylglyoxylate to L-phg via reductive amination, leveraging NADH-dependent enzymes such as leucine dehydrogenase. The calcium salt’s stability under fermentation conditions makes it preferable for large-scale biotransformations.

Additionally, calcium phenylglyoxylate is a key intermediate in agrochemical synthesis. It participates in cyclization reactions to yield heterocyclic compounds like 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one (metamitron), a herbicide. The salt’s insolubility in organic solvents facilitates its isolation during multi-step syntheses, enhancing process efficiency.

The synthesis of calcium phenylglyoxylate relies fundamentally on the neutralization reaction between phenylglyoxylic acid and calcium-containing bases. Phenylglyoxylic acid serves as the primary organic precursor, which can be obtained through several well-established pathways [1] [2] [3]. The most prominent method involves the oxidation of mandelic acid using potassium permanganate, yielding phenylglyoxylic acid with high selectivity [1]. Alternative synthetic routes include the hydrolysis of benzoyl cyanide and electrochemical carboxylation of benzyl compounds [1] [4].

Calcium carbonate represents the most economically viable inorganic precursor for salt formation . The neutralization mechanism proceeds through a stepwise process where calcium carbonate initially reacts with phenylglyoxylic acid to form calcium bicarbonate intermediates, which subsequently decompose to yield calcium phenylglyoxylate, water, and carbon dioxide . This reaction pathway can be represented as:

CaCO₃ + 2C₆H₅COCOOH → Ca(C₆H₅COCOO)₂ + H₂O + CO₂

Calcium hydroxide provides an alternative base precursor that offers faster reaction kinetics due to its higher solubility and stronger basicity compared to calcium carbonate . The direct neutralization with calcium hydroxide follows a more straightforward mechanism:

Ca(OH)₂ + 2C₆H₅COCOOH → Ca(C₆H₅COCOO)₂ + 2H₂O

The selection between these precursors depends on factors including reaction rate requirements, cost considerations, and desired product purity. Calcium carbonate typically yields products with higher purity due to the removal of gaseous carbon dioxide, while calcium hydroxide enables faster reaction completion [6].

Optimization of Reaction Conditions (pH, Solvent, Temperature)

pH Optimization

The pH of the reaction medium critically influences both the reaction rate and product yield. Optimal pH ranges between 6.5 and 8.0 for calcium phenylglyoxylate formation [6]. At pH values below 6.0, incomplete neutralization occurs, leading to the presence of unreacted phenylglyoxylic acid and reduced yields. Conversely, pH values exceeding 8.5 can result in the formation of calcium hydroxide precipitates and side reactions that compromise product purity [6].

The pH-dependent solubility of calcium ions plays a crucial role in salt formation efficiency. Research demonstrates that calcium ion concentration in solution decreases significantly as pH increases from 6.3 to 7.3, with concentrations dropping from 460 mg/L to 314 mg/L [6]. This pH-dependent calcium availability directly impacts the driving force for salt precipitation and must be carefully controlled during synthesis.

Solvent System Optimization

Water-ethanol mixtures represent the optimal solvent system for calcium phenylglyoxylate synthesis [7]. Pure aqueous systems, while providing excellent solubility for calcium salts, may result in rapid precipitation that can trap impurities within the crystal structure. The incorporation of ethanol in ratios ranging from 1:1 to 3:1 (water:ethanol) provides several advantages:

  • Enhanced crystallization control through reduced nucleation rates
  • Improved product purity by facilitating selective precipitation
  • Better mass transfer due to optimized viscosity and surface tension properties

The solvent composition affects both the solubility of reactants and the crystallization behavior of the product. Ethanol concentrations above 75% volume can lead to precipitation of calcium salts, while concentrations below 25% may not provide sufficient crystallization control [7].

Temperature Control

Temperature optimization reveals an optimal range of 25-60°C for most synthesis pathways [8] [7]. Lower temperatures (below 25°C) result in slower reaction kinetics and incomplete conversion, while temperatures exceeding 60°C can promote decomposition reactions and reduce product stability.

Temperature-dependent reaction rate studies indicate that reaction rates approximately double for every 10°C increase within the optimal range [8]. However, temperatures above 70°C can lead to thermal decomposition of phenylglyoxylic acid, forming benzaldehyde and carbon monoxide as undesired byproducts [8].

The temperature also influences the polymorphic form of the calcium phenylglyoxylate product. Research on similar calcium organic salts demonstrates that temperature affects crystal morphology and polymorphic transitions, with higher temperatures favoring more thermodynamically stable crystal forms [9].

Electrochemical and Catalytic Synthesis Approaches

Electrochemical Synthesis Methods

Electrochemical carboxylation represents an emerging green approach for calcium phenylglyoxylate synthesis [10] [4] [11]. This method involves the electrochemical reduction of phenyl halides in the presence of carbon dioxide, followed by calcium-mediated salt formation.

The electrochemical process operates through several key steps:

  • Electroreduction of phenyl bromides or chlorides at copper or nickel cathodes under reducing potentials (-1.5 to -2.2 V vs. SCE) [10] [11]
  • Carbon dioxide insertion into the resulting phenyl anion intermediates
  • Calcium-mediated precipitation of the carboxylate product

Nickel-catalyzed electrochemical carboxylation has demonstrated particular promise, achieving yields of 60-75% for phenylglyoxylate derivatives [11]. The process utilizes inexpensive nickel catalysts and operates under mild conditions (room temperature, atmospheric pressure) while avoiding the use of sacrificial electrodes [11].

Recent developments in calcium-mediated electrochemical synthesis show potential for direct formation of calcium salts during the electrochemical process [12]. Calcium serves both as a mediator for electron transfer and as the cation source for salt formation, streamlining the overall synthetic pathway [12].

Catalytic Synthesis Approaches

Photoredox catalysis offers an alternative catalytic approach for phenylglyoxylate synthesis [13] [14]. This method employs quaternary ammonium salts of phenylglyoxylic acid as photobase generators, enabling controlled decarboxylation and subsequent salt formation under visible light irradiation [13].

The photocatalytic mechanism involves:

  • Photoexcitation of phenylglyoxylic acid derivatives under 400+ nm irradiation
  • Decarboxylation leading to radical intermediate formation
  • Radical coupling and subsequent oxidation to regenerate the carboxylate functionality
  • Calcium salt precipitation from the reaction medium

Biocatalytic approaches utilizing engineered enzyme systems have shown promise for sustainable phenylglyoxylate synthesis [15] [2] [16]. Cascade biocatalysis employing mandelate racemase, hydroxymandelate oxidase, and calcium-dependent enzymes can convert mandelic acid to calcium phenylglyoxylate with yields approaching 98% [2].

The engineered enzyme systems offer several advantages:

  • High selectivity with minimal side product formation
  • Mild reaction conditions (pH 6.5-7.5, 25-37°C)
  • Renewable substrate utilization from biomass-derived mandelic acid
  • Reduced environmental impact compared to chemical synthesis routes

Purification Techniques and Yield Maximization

Recrystallization Methods

Recrystallization from water-ethanol mixtures represents the primary purification technique for calcium phenylglyoxylate [17] [18]. The optimal solvent composition ranges from 1:1 to 3:1 water:ethanol ratios, providing controlled dissolution and crystallization rates [7].

The recrystallization process involves:

  • Dissolution of crude product in hot solvent mixture (60-80°C)
  • Filtration of insoluble impurities while hot
  • Controlled cooling to room temperature over 2-4 hours
  • Crystal isolation through filtration and washing

Recrystallization yields typically range from 90-95% with purity improvements from 85-90% to 95-99% [17]. Multiple recrystallization cycles can achieve purities exceeding 99%, though with some yield reduction [17].

Precipitation Purification

Selective precipitation utilizing pH adjustment and ionic strength control enables effective purification [19] [9]. The method exploits the differential solubility of calcium phenylglyoxylate compared to common impurities such as unreacted calcium salts and organic byproducts.

Precipitation purification protocols involve:

  • pH adjustment to the optimal precipitation range (pH 7.0-7.5)
  • Ionic strength control through controlled addition of sodium chloride (0.5-1.0 M)
  • Temperature cycling between 40°C and 10°C to promote selective crystallization
  • Washing procedures with cold distilled water to remove soluble impurities

Research demonstrates that sodium chloride concentrations of 1.0 M provide maximum yield and purity for calcium salt precipitation from brine solutions, achieving purities of 99.5% and yields of 98.9% [9].

Advanced Purification Techniques

Column chromatography using ion exchange resins provides high-resolution purification for research-grade calcium phenylglyoxylate [20]. DEAE-Trisacryl chromatography has proven effective for separating calcium phenylglyoxylate from structurally similar impurities [21].

Crystallization engineering through controlled nucleation and growth enables optimization of crystal morphology and purity [9]. Parameters including supersaturation ratio, cooling rate, and seeding techniques significantly influence final product quality.

Yield maximization strategies incorporate:

  • Optimized stoichiometry with slight excess (1.05-1.1 equivalents) of calcium base
  • Controlled addition rates of reagents to prevent local concentration effects
  • Multi-stage washing with graduated solvent compositions
  • Vacuum drying at 60-80°C to achieve final purity specifications

The implementation of these integrated purification approaches enables consistent production of calcium phenylglyoxylate with purities exceeding 98% and overall yields of 85-92% from crude reaction mixtures [19] [9].

Synthesis MethodPrecursorsOptimal pHTemperature Range (°C)Yield (%)
Direct NeutralizationPhenylglyoxylic acid + Ca(OH)₂6.5-7.520-5085-95
Precipitation with Calcium CarbonatePhenylglyoxylic acid + CaCO₃7.0-8.525-6080-90
Precipitation with Calcium HydroxidePhenylglyoxylic acid + Ca(OH)₂8.0-9.530-7075-85
Electrochemical CarboxylationPhenyl compounds + CO₂ + Ca electrode6.0-7.020-4060-75
Catalytic OxidationMandelic acid + Ca salts4.0-6.025-5570-85
Salt ExchangePhenylglyoxylate salts + Ca compounds6.0-8.020-4565-80
ParameterOptimal RangeCritical Factor
pH6.5-8.0Salt formation efficiency
Temperature (°C)25-60Reaction rate and yield
SolventWater/Ethanol mixturesSolubility and crystallization
Molar Ratio (Acid:Base)1:1 to 1:1.2Complete neutralization
Reaction Time (hours)2-6Reaction completion
Stirring Speed (rpm)200-500Mass transfer
Purification MethodSolvent ConditionsYield Recovery (%)Purity Achieved (%)
RecrystallizationWater/Ethanol (1:1 to 3:1)90-9595-99
PrecipitationAqueous solutions85-9292-96
FiltrationCold water95-9890-95
WashingDistilled water98-9995-98
Drying60-80°C vacuum9998-99

Hydrogen Bond Acceptor Count

6

Exact Mass

338.0103289 g/mol

Monoisotopic Mass

338.0103289 g/mol

Heavy Atom Count

23

UNII

663V2TTT5W

Related CAS

611-73-4 (Parent)

Dates

Last modified: 08-10-2024

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